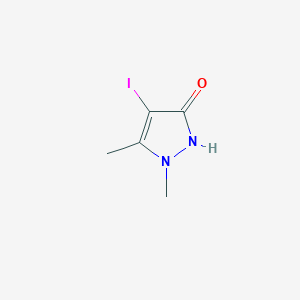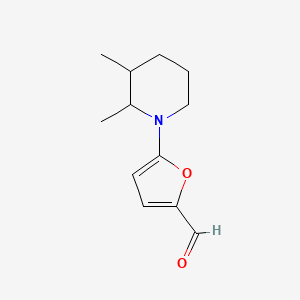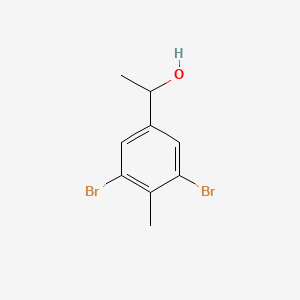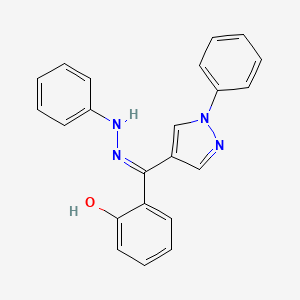
Dioctylcarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctylcarbamodithioic acid is an organic compound with the molecular formula C17H35NS2. It is a member of the dithiocarbamate family, which are compounds containing the functional group R2N−C(=S)−S−R. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctylcarbamodithioic acid can be synthesized through the reaction of dioctylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{R}_2\text{NH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{R}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ] where R represents the octyl group. The resulting sodium salt of this compound can then be acidified to yield the free acid form.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dioctylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiuram disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Complexation: It forms complexes with transition metals, which are useful in various catalytic processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Nucleophiles: Alkyl halides or other electrophiles can react with this compound in substitution reactions.
Metal Salts: Transition metal salts such as zinc chloride or copper sulfate are used in complexation reactions.
Major Products
Thiuram Disulfides: Formed through oxidation.
Substituted Dithiocarbamates: Formed through nucleophilic substitution.
Metal Complexes: Formed through complexation with metal salts.
Aplicaciones Científicas De Investigación
Dioctylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Industry: It is used in the vulcanization of rubber and as a flotation agent in mineral processing.
Mecanismo De Acción
The mechanism by which dioctylcarbamodithioic acid exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry and in its biological activities. The dithiocarbamate group can chelate metal ions, disrupting metal-dependent processes in biological systems, which may contribute to its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Diethyldithiocarbamate: Similar in structure but with ethyl groups instead of octyl groups.
Dimethyldithiocarbamate: Contains methyl groups instead of octyl groups.
Zinc Diethyldithiocarbamate: A metal complex of diethyldithiocarbamate used in rubber vulcanization.
Uniqueness
Dioctylcarbamodithioic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Propiedades
Número CAS |
62796-30-9 |
|---|---|
Fórmula molecular |
C17H35NS2 |
Peso molecular |
317.6 g/mol |
Nombre IUPAC |
dioctylcarbamodithioic acid |
InChI |
InChI=1S/C17H35NS2/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,19,20) |
Clave InChI |
MGJYZNJAQSLHOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)


![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)


![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)

![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)
![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
